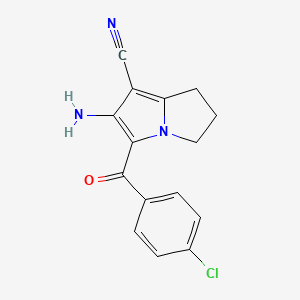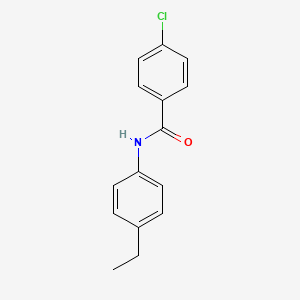![molecular formula C16H19NO2 B5507981 3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- 3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties.
Synthesis Analysis
- Synthesis of compounds similar to 3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone often involves multi-step organic reactions, including acylation, bromination, and amination processes (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
- The molecular structure of such compounds is typically elucidated using techniques like X-ray diffraction, showing crystalline structures with specific spatial arrangements (L. Minga, 2005).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, reflecting their reactivity and interaction with other chemical entities. This includes participation in hydrogen bonding and other intermolecular interactions, influencing their chemical behavior (Zhenfeng Zhang et al., 2011).
Physical Properties Analysis
- Physical properties like melting points, solubility, and spectral data (UV, IR, NMR) are key characteristics. These properties are often determined through experimental measurements and are crucial for identifying and characterizing the compound (S. Swaminathan et al., 1986).
Chemical Properties Analysis
- Chemical properties, including reactivity with other compounds, stability, and potential biological activities, are significant for understanding the compound's applications and behavior in different environments. These properties are often explored through synthetic pathways and bioassays (I. Hirao & Y. Kato, 1971).
Scientific Research Applications
1. Radiotracer Development for Clinical Applications
A study by Brier et al. (2022) focused on evaluating the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, which is of clinical interest due to its role in multiple sclerosis and other conditions. This type of research illustrates how complex compounds are developed and tested for specific receptor targeting in clinical diagnostics (Brier et al., 2022).
2. Analytical Challenges in Chemical Identification
Jones et al. (1991) discussed the analytical challenges in correctly identifying chemical compounds in clinical contexts, such as the misidentification of 2,3-butanediol as ethylene glycol in plasma specimens. This highlights the importance of precise analytical techniques in the study of complex organic compounds, which could be relevant for accurately identifying and studying "3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" (Jones et al., 1991).
3. Metabolism and Pharmacokinetics
Research on the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic, by Bowers et al. (2013), provides an example of how the metabolism and pharmacokinetics of complex compounds are studied in humans. Such studies are critical for understanding how compounds are absorbed, distributed, metabolized, and excreted, which would be essential for any applications of "3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" in a pharmacological context (Bowers et al., 2013).
4. Exposure and Toxicity Studies
A study on the urinary concentrations of environmental phenols in pregnant women by Mortensen et al. (2014) underscores the importance of assessing human exposure to chemicals and their potential toxicological effects. Similar methodologies could be applied to study the exposure and safety profile of "3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" (Mortensen et al., 2014).
properties
IUPAC Name |
3-(4-ethylanilino)-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-13-5-7-14(8-6-13)17-11-10-15(18)16-9-4-12(2)19-16/h4-9,17H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFMKSXDZXGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)